

Spectroscopic Data of Tanzawaic Acid E: A Technical Overview

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Compound of Interest

Compound Name: *Tanzawaic acid E*

Cat. No.: *B15593095*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for **Tanzawaic acid E**, a polyketide natural product. The structure of **Tanzawaic acid E** was first elucidated by Malmstrøm et al. through analysis of spectroscopic data. While this guide outlines the methodologies and context, the complete, detailed numerical NMR data can be found in the primary literature.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is the standard method for determining the molecular formula of tanzawaic acids.^[1] For **Tanzawaic acid E**, the structure was originally identified on the basis of mass spectrometry and NMR techniques.^[2] While the exact measured m/z value is reported in the primary literature, it corresponds to the molecular formula $C_{18}H_{26}O_3$.

Table 1: Mass Spectrometry Data for **Tanzawaic Acid E**

Technique	Ion Mode	Measured m/z	Molecular Formula
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| HRESIMS | N/A | Data not available in search results | $C_{18}H_{26}O_3$ |

Note: The specific experimental parameters for the HRESIMS analysis of **Tanzawaic acid E** are detailed in the original publication by Malmstrøm et al. (2000).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure and relative stereochemistry of **Tanzawaic acid E** were established using one- and two-dimensional NMR spectroscopy.[2] The absolute configuration was later supported by X-ray crystallography.[3] Spectra for related compounds are typically recorded at high field strengths (500 or 600 MHz for ^1H NMR) in deuterated solvents such as methanol (CD_3OD) or dimethyl sulfoxide ($\text{DMSO}-d_6$).[4][5]

Table 2: ^1H NMR Spectroscopic Data for **Tanzawaic Acid E**

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
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| Data not available in search results | | |

Table 3: ^{13}C NMR Spectroscopic Data for **Tanzawaic Acid E**

Position	Chemical Shift (δ) ppm
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| Data not available in search results |

Note: The complete and assigned ^1H and ^{13}C NMR data are available in the primary literature that first described the compound's isolation.[2]

Experimental Protocols

The isolation and structure elucidation of tanzawaic acids follow a standardized workflow common in natural product chemistry.

Isolation of Tanzawaic Acid E

Tanzawaic acid E was first isolated from a marine-derived strain of the fungus *Penicillium steckii*. [2] The general procedure involves:

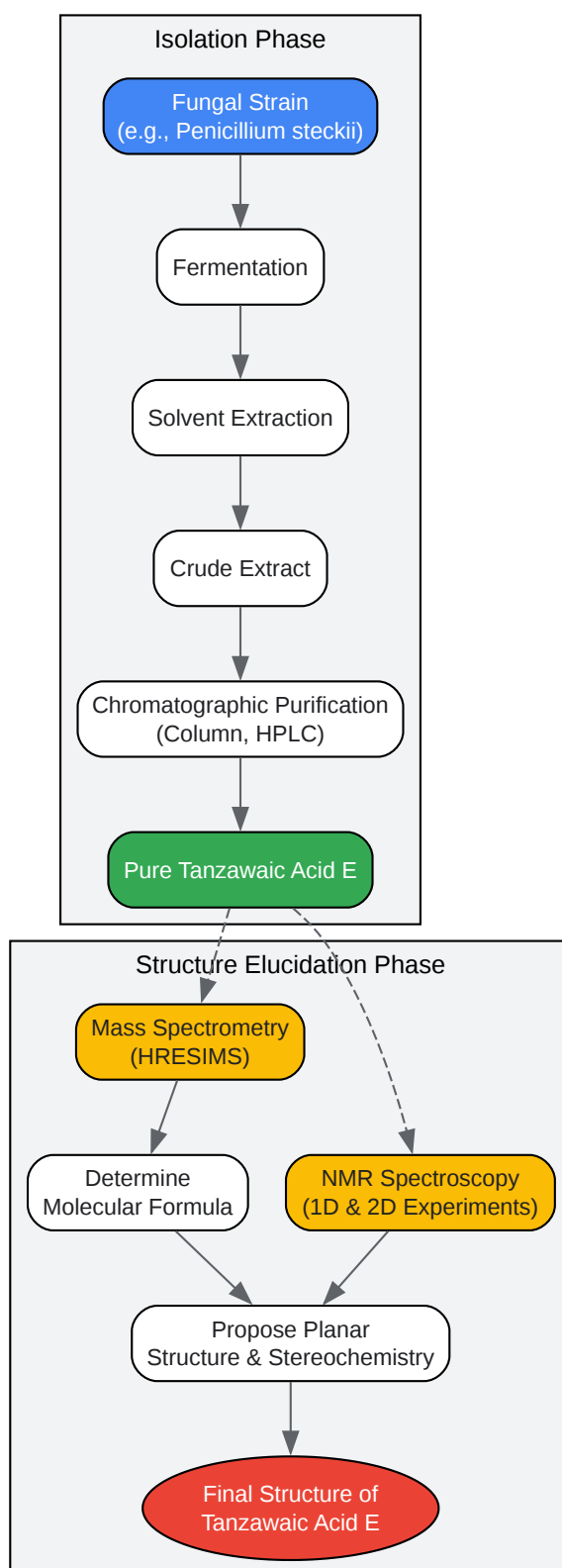
- Fermentation: Culturing the fungal strain in a suitable nutrient-rich broth.
- Extraction: Extracting the culture broth and mycelium with an organic solvent, typically ethyl acetate.
- Chromatography: Subjecting the crude extract to a series of chromatographic separations, such as flash column chromatography followed by high-performance liquid chromatography (HPLC) to yield the pure compound.[\[6\]](#)[\[7\]](#)

Spectroscopic Analysis

- NMR Spectroscopy: ^1H , ^{13}C , and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). The sample is dissolved in a deuterated solvent, and spectra are referenced to the residual solvent signal.[\[8\]](#)
- Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF (Electrospray Ionization Time-of-Flight) or similar high-resolution mass spectrometer to confirm the elemental composition.[\[3\]](#)

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and structural identification of a natural product like **Tanzawaic acid E**.



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Caption: Workflow for Natural Product Isolation and Identification.

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